Aminopropyl Triethylene Glycol Aminopropyl Triethylene Glycol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18442947
InChI: InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2
SMILES:
Molecular Formula: C9H21NO4
Molecular Weight: 207.27 g/mol

Aminopropyl Triethylene Glycol

CAS No.:

Cat. No.: VC18442947

Molecular Formula: C9H21NO4

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Aminopropyl Triethylene Glycol -

Specification

Molecular Formula C9H21NO4
Molecular Weight 207.27 g/mol
IUPAC Name 2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2
Standard InChI Key SXDDDTPYWDCLCX-UHFFFAOYSA-N
Canonical SMILES C(CN)COCCOCCOCCO

Introduction

Chemical Identity and Structural Characteristics

Aminopropyl triethylene glycol (CAS 49542-66-7) is systematically named 2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol, with the molecular formula C₉H₂₁NO₄ and a molar mass of 207.267 g/mol . The molecule consists of a triethylene glycol chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂OH) terminated by a 3-aminopropyl group (-CH₂CH₂CH₂NH₂). This structure confers both hydrophilic properties from the ethylene oxide units and reactive sites from the primary amine, enabling participation in hydrogen bonding and chemical derivatization.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Boiling PointEstimated >250°C (extrapolated)
Density~1.12 g/cm³ (analogous to TEG)
Water SolubilityMiscible
Vapor Pressure (25°C)~1.32 × 10⁻³ mm Hg
pKa (amine group)~10.5 (estimated)-

The compound’s low vapor pressure and high boiling point suggest suitability for high-temperature industrial processes, while its miscibility with water and organic solvents enhances its utility in multiphase systems .

Synthetic Methodologies and Optimization

The synthesis of aminopropyl triethylene glycol typically involves nucleophilic substitution reactions between 3-aminopropanol and triethylene glycol derivatives. A notable approach described by Liu et al. (2020) employs a two-step process:

  • Alkylation: Reaction of 3-aminopropanol with triethylene glycol ditosylate under basic conditions (t-BuOK, THF, 60°C), yielding 70% product after recrystallization .

  • Purification: Chromatography-free isolation via pH-dependent extraction, leveraging the amine’s basicity to separate it from neutral byproducts .

Critical parameters include:

  • Stoichiometric Control: Maintaining a 4:2.5 molar ratio of 3-aminopropanol to triethylene glycol ditosylate minimizes di-substitution byproducts .

  • Reaction Medium: Tetrahydrofuran (THF) with sodium hydride base prevents exothermic hazards associated with alternative solvents .

Table 2: Comparative Synthesis Routes

MethodYieldPurityKey Advantage
Alkylation (Liu et al.)70%>95%Avoids chromatographic purification
Siloxane-Free Design N/AHighReduces viscosity by 40%

Recent innovations focus on eliminating siloxane moieties to mitigate hydrolysis, as demonstrated in molecular dynamics simulations where hydrogen bond network reorganization decreased viscosity by 40% without compromising CO₂ absorption capacity .

Industrial and Environmental Applications

Post-Combustion CO₂ Capture

Aminopropyl triethylene glycol forms the basis of water-lean solvents like GAP/TEG (γ-aminopropyl aminosilicone/triethylene glycol), which reduce parasitic energy loads in coal-fired power plants by 50% compared to aqueous monoethanolamine systems . Key performance metrics include:

  • CO₂ Loading Capacity: 0.8 mol CO₂/mol amine (40% higher than 2nd gen amines) .

  • Viscosity: 120 cP at 40°C (vs. 400 cP for siloxane-containing analogs) .

  • Hydrolytic Stability: <5% degradation after 1,000 hours at 120°C .

Surfactant and Emulsifier Production

The compound’s amphiphilic nature enables its use in nonionic surfactants. Its ethylene oxide units provide hydrophilic-lipophilic balance (HLB ≈14), making it effective in:

  • Oil-in-water emulsions for agrochemical formulations

  • Detergent additives with enhanced soil suspension capabilities

Table 3: Toxicity Parameters (TEG Reference)

EndpointValue (TEG)Implication for Aminopropyl Derivative
Oral LD₅₀ (rat)22,500 mg/kgLikely low acute toxicity
Inhalation LC₅₀ (rat)>1,000 mg/m³Low volatility reduces exposure risk
Skin IrritationMildRecommend PPE during handling

Notably, the amine group introduces potential sensitization risks absent in TEG, necessitating precautions against dermal contact. Environmental persistence is expected to be low (BCF <100), given rapid aerobic biodegradation observed in structurally similar polyetheramines .

Recent Research Frontiers

Molecular Dynamics-Guided Design

Pacific Northwest National Laboratory researchers utilized quantum mechanical calculations to optimize hydrogen bond interactions, achieving a 60% reduction in activation energy for CO₂ desorption compared to benchmark solvents . Key modifications included:

  • Strategic placement of hydroxyl groups to stabilize carbamate intermediates

  • Elimination of siloxane groups susceptible to nucleophilic attack

Bioconjugation Applications

Emerging studies exploit the primary amine’s reactivity for:

  • Protein-polymer conjugates with enhanced pharmacokinetics

  • Functionalized nanoparticles for targeted drug delivery

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